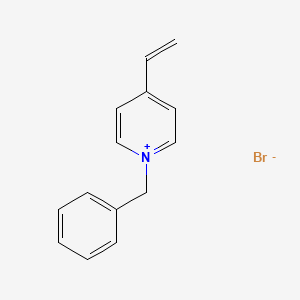

1-Benzyl-4-ethenylpyridinium bromide

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

6403-20-9 |

|---|---|

Fórmula molecular |

C14H14BrN |

Peso molecular |

276.17 g/mol |

Nombre IUPAC |

1-benzyl-4-ethenylpyridin-1-ium;bromide |

InChI |

InChI=1S/C14H14N.BrH/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14;/h2-11H,1,12H2;1H/q+1;/p-1 |

Clave InChI |

VZHLSDPXWXOQRY-UHFFFAOYSA-M |

SMILES |

C=CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |

SMILES canónico |

C=CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |

Sinónimos |

BVP resin poly(N-benzyl-4-vinylpyridinium bromide) |

Origen del producto |

United States |

Synthetic Methodologies for 1 Benzyl 4 Ethenylpyridinium Bromide

Quaternization Reactions: Pathways and Mechanisms

The quaternization of tertiary amines with alkyl halides is known as the Menshutkin reaction. tue.nlwikipedia.orgThis reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlThe nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl (B1604629) bromide. This single-step process involves a transition state where the N-C bond is forming concurrently with the C-Br bond breaking, leading to the displacement of the bromide ion and the formation of the positively charged pyridinium (B92312) cation. tue.nl

Reaction of 4-Ethenylpyridine with Benzyl Bromide

The direct reaction between 4-ethenylpyridine (also known as 4-vinylpyridine) and benzyl bromide is the most common route to synthesize 1-Benzyl-4-ethenylpyridinium bromide. acs.orgIn this SN2 reaction, the lone pair of electrons on the nitrogen atom of the 4-ethenylpyridine attacks the electron-deficient methylene (B1212753) carbon of benzyl bromide. The benzyl group is particularly effective in this reaction due to the stability of the transition state. The bromide ion is expelled as the leaving group, becoming the counter-ion to the newly formed pyridinium cation. wikipedia.orgThis reaction is often performed in a suitable solvent to facilitate the interaction between the reactants. tandfonline.com

Influence of Reaction Conditions on Synthetic Outcome

The success of the quaternization reaction is highly dependent on several experimental parameters, including solvent, temperature, and reaction time. The choice of solvent is critical, as it must dissolve the reactants and stabilize the charged transition state. Polar aprotic solvents like dimethylformamide (DMF), or alcohols are often employed. wikipedia.orgtandfonline.comresearchgate.netKinetic studies on the quaternization of the polymeric form, poly(4-vinyl pyridine), with benzyl bromide in sulpholane have shown that the reaction rate is influenced by temperature, with an activation energy of approximately 52.6 ± 4.9 kJ mol⁻¹. rsc.org The reaction temperature directly affects the rate of reaction; higher temperatures generally lead to faster reaction times. However, excessively high temperatures can lead to side reactions, such as polymerization of the ethenyl group, especially for the monomeric 4-ethenylpyridine. Reactions are often carried out under reflux or at moderately elevated temperatures (e.g., 70°C) for several hours to ensure completion. tandfonline.comrasayanjournal.co.inThe progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). srce.hr

| Pyridine Derivative | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Poly(4-vinyl pyridine) | Benzyl bromide | Sulpholane | 40-55 | Variable | N/A (Kinetics) | < rsc.org/td> |

| Pyridine | Alkyl bromides | Ethanol | Reflux | 40 | 13-99 | < nih.gov/td> |

| Pyridine-3-aldoxime | Diiodopropane | Acetone | Reflux | 3 | 98 | < srce.hr/td> |

| Isatin | Benzyl bromide | DMF | Room Temp | 24 | 32 | < sdiarticle3.com/td> |

Precursor Chemistry and Derivatization Strategies

The primary precursors for the synthesis are 4-ethenylpyridine and benzyl bromide.

4-Ethenylpyridine (4-Vinylpyridine): This precursor is typically synthesized through the condensation of 4-methylpyridine (B42270) (γ-picoline) with formaldehyde. wikipedia.orggoogle.comThis reaction forms 4-pyridine-ethanol, which is subsequently dehydrated to yield 4-ethenylpyridine. chemicalbook.comAnother synthetic route involves a Suzuki coupling reaction between 4-bromopyridine (B75155) hydrochloride and a vinylboronic ester in the presence of a palladium catalyst. chemicalbook.comBenzyl Bromide: Benzyl bromide can be prepared by several methods. A common laboratory-scale synthesis involves the free-radical bromination of toluene (B28343) using N-bromosuccinimide (NBS) or elemental bromine, often initiated by UV light or a radical initiator. prepchem.comwikipedia.orgorganic-chemistry.orgAlternatively, it can be synthesized from benzyl alcohol by reaction with hydrobromic acid, often using a catalyst like concentrated sulfuric acid. guidechem.comgoogle.comDerivatization Strategies: The properties of the resulting pyridinium salt can be tuned by modifying the precursors. Using substituted benzyl bromides (e.g., 4-nitrobenzyl bromide) allows for the introduction of different functional groups onto the benzyl moiety. researchgate.netSimilarly, the quaternization reaction is not limited to benzyl bromide; a wide variety of other alkyl halides can be used to react with 4-ethenylpyridine, leading to a diverse library of N-substituted pyridinium compounds with varying properties. nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of pyridinium salts have been developed, aiming to reduce solvent use, reaction times, and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govThe synthesis of pyridinium salts under microwave conditions often leads to a dramatic reduction in reaction time—from hours to minutes—and an increase in product yields compared to conventional heating methods. rasayanjournal.co.insrce.hrresearchgate.netThis technique can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netFor example, the microwave-assisted synthesis of some pyridinium bromides showed a significant reduction in reaction time (up to 20-fold) and increased yields. researchgate.netMechanochemistry (Grinding): Mechanochemical synthesis, such as liquid-assisted grinding (LAG), offers a solvent-free or minimal-solvent alternative. srce.hrIn this method, the solid reactants are ground together in a mortar and pestle or a ball mill, sometimes with a catalytic amount of liquid. srce.hrnih.govThis technique provides energy through mechanical force, promoting the reaction between solids. It is noted for its simplicity, rapid reaction times, and environmentally friendly nature, as it often eliminates the need for bulk solvents and complex workup procedures. srce.hr

| Method | Solvent | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Ethanol, DMF, Acetone | Hours to Days | Moderate to High | Well-established | < quickcompany.inmdpi.com/td> |

| Microwave Irradiation | Solvent-free or minimal | Minutes | High to Excellent | Rapid, high yields, energy efficient | < srce.hrresearchgate.net/td> |

| Liquid-Assisted Grinding | Minimal (e.g., Ethanol) | 10-30 minutes | Moderate to Excellent | Solvent-free, simple, rapid | < srce.hr/td> |

| Ultrasound | Various | Variable | Variable | Enhanced reaction rates | < srce.hr/td> |

Purification and Isolation Techniques for Quaternary Pyridinium Bromides

As ionic compounds, quaternary pyridinium bromides are typically crystalline solids at room temperature. Their purification and isolation are crucial for obtaining a product of high purity.

The most common method for purification is recrystallization . mnstate.eduAfter the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. mdpi.comThis solid can be collected by filtration, washed with a cold solvent to remove residual reactants, and then recrystallized. The choice of solvent is critical; an ideal solvent will dissolve the pyridinium salt at high temperatures but have low solubility at cooler temperatures. mnstate.eduCommon solvents and solvent pairs used for recrystallizing pyridinium salts include ethanol, acetone, acetic acid, ethanol-water, and diethyl ether. nih.govquickcompany.insciencemadness.orgFor instance, some pyridinium bromides can be recrystallized from hot glacial acetic acid. sciencemadness.orgprepchem.com In cases where the product does not readily precipitate, the solvent may be removed under reduced pressure, and the resulting crude solid or oil is then treated with a suitable solvent to induce crystallization or for washing. nih.govFor example, a crude oily product might be crystallized from ether or acetone. nih.govquickcompany.inFollowing filtration, the purified crystals are typically dried under vacuum to remove any remaining solvent. researchgate.net

Polymerization Chemistry of 1 Benzyl 4 Ethenylpyridinium Bromide

Homopolymerization Mechanisms

The synthesis of poly(1-benzyl-4-ethenylpyridinium bromide) can be approached through two primary routes: the direct polymerization of the this compound monomer or the post-polymerization quaternization of poly(4-vinylpyridine) with benzyl (B1604629) bromide. The latter method has been more commonly reported in the literature.

Free Radical Polymerization Initiation and Propagation

The free-radical polymerization of 4-vinylpyridine (B31050), the precursor to poly(this compound), is a well-established process. This polymerization is typically initiated by thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN). The reaction proceeds via the typical steps of initiation, propagation, and termination characteristic of free-radical polymerization.

In a typical synthesis, 4-vinylpyridine is polymerized in a suitable solvent like ethanol. The concentration of the initiator, AIBN, can be adjusted to control the molecular weight of the resulting poly(4-vinylpyridine). Following the polymerization, the purified poly(4-vinylpyridine) is dissolved in a solvent such as dimethylformamide. An equimolar amount of benzyl bromide is then added to the solution. The mixture is heated to facilitate the quaternization reaction, where the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the poly(N-benzyl-4-vinylpyridinium bromide). asm.org The resulting polymer, a soluble pyridinium-type polyelectrolyte, can then be isolated by precipitation in a non-solvent like ethyl acetate. asm.org

Another approach involves the surface-grafting of poly(N-benzyl-4-vinylpyridinium bromide) onto a polymer substrate like polypropylene (B1209903). This method also employs a two-step process starting with the graft polymerization of 4-vinylpyridine onto the surface, followed by benzylation. acs.org In this case, a photosensitizer such as benzophenone (B1666685) can be used to initiate the graft polymerization upon UV irradiation. The benzophenone, when excited by UV light, abstracts hydrogen atoms from the polypropylene surface, creating radicals that initiate the polymerization of 4-vinylpyridine. acs.org The subsequent reaction with benzyl bromide yields the surface-grafted poly(N-benzyl-4-vinylpyridinium bromide). acs.org

The following table summarizes the synthesis of poly(4-vinylpyridine), the precursor for poly(N-benzyl-4-vinylpyridinium bromide), via free radical polymerization.

| Initiator | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Observations | Reference |

| 2,2'-azobisisobutyronitrile (AIBN) | Ethanol | 80-90 | 6 | Poly-4-vinylpyridine obtained after precipitation in deionized water. | asm.org |

Anionic Polymerization Considerations

Direct anionic polymerization of this compound is generally not feasible. The presence of the electrophilic quaternary nitrogen atom in the monomer makes it susceptible to attack by the highly nucleophilic carbanionic propagating species. This would lead to side reactions and termination of the polymerization process.

However, the synthesis of block copolymers containing poly(4-vinylpyridine) segments is possible through living anionic polymerization of 4-vinylpyridine, followed by subsequent quaternization of the poly(4-vinylpyridine) block with benzyl bromide. This allows for the creation of well-defined block copolymers with a polyelectrolyte segment.

Cationic Polymerization Pathways

Similar to anionic polymerization, the direct cationic polymerization of this compound is also considered to be highly challenging. The electron-withdrawing nature of the pyridinium (B92312) ring deactivates the vinyl group towards electrophilic attack by a cationic initiator. This makes the initiation and propagation of cationic polymerization difficult.

Nucleophile-Initiated Polymerization Studies

Research into the nucleophile-initiated polymerization of vinylpyridinium salts has primarily focused on zwitterionic monomers derived from vinylpyridines. In these systems, a nucleophile initiates the polymerization which then propagates via a carbanionic mechanism. While this demonstrates the potential for nucleophilic initiation in related systems, specific studies on the nucleophile-initiated polymerization of this compound are not extensively documented in the reviewed literature.

Copolymerization Studies with Other Monomers

The incorporation of this compound units into copolymers allows for the modification of polymer properties, particularly imparting polyelectrolyte characteristics. Similar to homopolymerization, this is often achieved by copolymerizing the precursor monomer, 4-vinylpyridine, with other monomers, followed by quaternization.

Synthesis of Copolymers Containing 1-Benzyl-4-ethenylpyridinium Units

The synthesis of copolymers containing 1-benzyl-4-ethenylpyridinium units can be achieved through the free-radical copolymerization of 4-vinylpyridine with a variety of comonomers. The resulting copolymer is then quaternized with benzyl bromide. This method allows for the preparation of a wide range of copolymers with controlled composition.

For instance, the synthesis of block copolymers containing a poly(N-benzyl-4-vinylpyridinium bromide) segment can be accomplished by first synthesizing a block copolymer containing a poly(4-vinylpyridine) block using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The poly(4-vinylpyridine) segment within the block copolymer can then be selectively quaternized with benzyl bromide. This approach offers precise control over the architecture and properties of the final polyelectrolytic block copolymer.

Monomer Reactivity Ratios and Their Determination

In copolymerization, monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer. For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a propagating chain ending in M1 (k11) to the rate constant for the addition of M2 to a propagating chain ending in M1 (k12).

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a propagating chain ending in M2 (k22) to the rate constant for the addition of M1 to a propagating chain ending in M2 (k21).

The product of the reactivity ratios (r1 * r2) indicates the copolymerization behavior. An r1 * r2 value of 1 suggests ideal random copolymerization, a value close to 0 indicates a tendency towards alternating copolymerization, and a value greater than 1 suggests a tendency towards block copolymerization.

While specific reactivity ratios for the copolymerization of this compound are not extensively documented in publicly available literature, they can be determined experimentally using various methods. The determination typically involves copolymerizing the monomers at different initial feed ratios to low conversions and then analyzing the composition of the resulting copolymers.

Common methods for determining monomer reactivity ratios include:

Fineman-Ross (FR) Method : This graphical method involves plotting a function of the monomer feed and copolymer composition to obtain a straight line from which the reactivity ratios can be calculated from the slope and intercept. cmu.edu

Kelen-Tüdős (KT) Method : An extension of the FR method, the KT method introduces an arbitrary constant to spread the data points more evenly, leading to more reliable results, especially at the extremes of the composition range. cmu.edu

Non-linear Least Squares (NLLS) Analysis : With the advent of computational methods, NLLS analysis of the copolymer composition equation is now widely used. This method provides a more statistically sound determination of the reactivity ratios by fitting the experimental data directly to the copolymerization equation.

The composition of the copolymers, a critical input for these methods, is often determined using spectroscopic techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . cmu.edunih.gov By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be accurately quantified. nih.gov For instance, in a copolymer of this compound, the distinct signals from the benzyl protons and the pyridinium ring protons could be used for quantification.

Based on the behavior of structurally similar monomers like vinylbenzyl chloride and other vinylpyridinium salts, it can be anticipated that the reactivity of this compound in radical copolymerization would be influenced by both steric and electronic factors arising from the bulky and electron-withdrawing benzylpyridinium group.

Table 1: Methods for Determination of Monomer Reactivity Ratios

| Method | Description | Key Features |

|---|---|---|

| Fineman-Ross (FR) | A graphical linearization method. | Simple to apply but can be sensitive to data at extreme composition ranges. cmu.edu |

| Kelen-Tüdős (KT) | A modified graphical linearization method. | Provides more evenly distributed data points, leading to improved reliability over the FR method. cmu.edu |

| Non-linear Least Squares (NLLS) | A computational method that directly fits experimental data to the copolymer composition equation. | Considered the most statistically robust method for determining reactivity ratios. |

| ¹H NMR Spectroscopy | An analytical technique used to determine the composition of the resulting copolymers. | Provides accurate quantification of monomer incorporation by integrating characteristic proton signals. cmu.edunih.gov |

Polymer Architecture Control and Modification

The ability to control the architecture of poly(this compound) and modify its properties is crucial for tailoring its performance in specific applications. Techniques such as graft polymerization, surface grafting, and ion-exchange reactions are instrumental in achieving this control.

Graft polymerization is a powerful method for synthesizing copolymers with a backbone of one polymer and side chains of another. This technique can be used to combine the properties of poly(this compound) with other polymers, leading to materials with unique characteristics. There are three main strategies for graft polymerization: "grafting-from," "grafting-to," and "grafting-through."

The "grafting-from" approach involves initiating the polymerization of a second monomer from active sites created along the backbone of a pre-existing polymer. For instance, a polymer backbone could be functionalized with initiator groups, such as those used in atom transfer radical polymerization (ATRP), from which the this compound monomers could be polymerized. nih.govresearchgate.net Conversely, a poly(this compound) backbone could be modified to contain initiating sites for the polymerization of another monomer.

The "grafting-to" method involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone. researchgate.net This can be achieved through coupling reactions between functional groups on the backbone and the end-groups of the graft chains. For example, a polymer backbone with electrophilic groups could react with end-functionalized poly(this compound) chains.

The "grafting-through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with another monomer. In this context, a poly(this compound) macromonomer could be copolymerized with a different vinyl monomer to create a graft copolymer.

Surface grafting involves attaching polymer chains to the surface of a substrate, thereby modifying its surface properties without altering the bulk material. nih.gov Grafting poly(this compound) onto surfaces can impart properties such as hydrophilicity, antimicrobial activity, and ion-exchange capabilities.

Common surface grafting methodologies include:

"Grafting-to" : This involves the attachment of pre-formed poly(this compound) chains to a functionalized surface. The surface of the substrate is first modified to introduce reactive groups that can couple with the end-groups of the polymer chains.

"Grafting-from" : In this approach, the surface of the substrate is first functionalized with initiator molecules. The polymerization of this compound is then initiated directly from the surface, leading to a high density of grafted chains. Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are particularly effective for this purpose, allowing for precise control over the thickness and density of the grafted polymer layer.

These surface modifications can be applied to a wide range of materials, including polymers, silica (B1680970), and metals, to create functional surfaces for various applications. nih.gov

The properties of poly(this compound) can be readily modulated through ion-exchange reactions. The bromide counter-ion can be exchanged with other anions, leading to significant changes in the polymer's solubility, thermal stability, and mechanical properties. nih.govgoogle.com

For example, exchanging the bromide anion with a larger, more hydrophobic anion can decrease the polymer's water solubility. Conversely, exchanging it with a functional anion, such as a drug molecule or a catalytically active species, can impart new functionalities to the polymer. This process is typically achieved by treating the polymer with a solution containing a high concentration of the desired new anion. The efficiency of the ion exchange depends on the relative concentrations of the ions and their affinities for the pyridinium cation.

This ability to tune the polymer's properties through simple ion-exchange reactions makes poly(this compound) a versatile material for a variety of applications, including as an anion exchange membrane. google.comresearchgate.net

Advanced Polymerization Techniques (e.g., Controlled Radical Polymerization)

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These methods are particularly valuable for the synthesis of well-defined poly(this compound) and its copolymers. The most prominent CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully used to polymerize a wide range of monomers, including styrenes and acrylates. cmu.educmu.edu The polymerization is initiated by an alkyl halide in the presence of a transition metal complex (e.g., copper/ligand). The key to ATRP is a reversible activation-deactivation process that maintains a low concentration of active radicals, thus minimizing termination reactions. For the ATRP of this compound, an initiator such as ethyl 2-bromoisobutyrate could be used in conjunction with a copper-based catalyst system. researchgate.net The polar nature of the monomer might necessitate the use of polar solvents and carefully selected ligands to ensure the solubility of the catalyst and control over the polymerization. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that is compatible with a wide variety of monomers, including ionic monomers. RAFT polymerization is controlled by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is crucial for successful polymerization. For this compound, a CTA suitable for vinyl monomers, such as a trithiocarbonate, would be appropriate. researchgate.net RAFT allows for the synthesis of polymers with low polydispersity and a high degree of end-group fidelity, which is advantageous for the synthesis of block copolymers and other complex architectures. researchgate.net

The application of these advanced polymerization techniques to this compound would enable the synthesis of well-defined homopolymers, block copolymers, and other complex architectures with precise control over their properties.

Table 2: Advanced Polymerization Techniques for Poly(this compound)

| Technique | Description | Key Components | Advantages |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique based on a reversible activation-deactivation equilibrium. | Alkyl halide initiator, transition metal complex (e.g., CuBr/ligand). cmu.educmu.edu | Well-defined polymers with low polydispersity, control over molecular weight, and synthesis of block copolymers. cmu.edu |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A controlled radical polymerization technique mediated by a chain transfer agent. | AIBN or other radical initiator, RAFT agent (e.g., trithiocarbonate). researchgate.net | Applicable to a wide range of monomers, including ionic ones; provides excellent control over molecular weight and architecture. researchgate.net |

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-Benzyl-4-ethenylpyridinium bromide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

For this compound, the quaternization of the pyridine (B92270) nitrogen by the benzyl (B1604629) group significantly influences the chemical shifts of the protons and carbons in the pyridinium (B92312) ring. This is due to the electron-withdrawing nature of the positively charged nitrogen, which deshields the adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield) compared to the unquaternized 4-vinylpyridine (B31050) precursor. researchgate.net

Expected ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the vinyl, pyridinium, and benzyl protons. The vinyl protons (ethenyl group) would typically appear as a set of doublets of doublets due to geminal, cis, and trans couplings. The protons on the pyridinium ring are expected to be shifted downfield, likely appearing in the range of 8.0-9.5 ppm. The benzylic methylene (B1212753) protons would present as a singlet, while the protons of the phenyl ring would exhibit signals in the aromatic region, typically around 7.3-7.6 ppm. chemicalbook.com

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.5-6.0 | dd | 1H | Vinyl CH =CH₂ (cis) |

| ~6.1-6.5 | dd | 1H | Vinyl CH=CH ₂ (trans) |

| ~6.8-7.2 | dd | 1H | Vinyl CH =CH₂ |

| ~7.3-7.6 | m | 5H | Phenyl protons (C₆H ₅) |

| ~5.8 | s | 2H | Benzylic protons (CH ₂-Ph) |

| ~8.0-8.2 | d | 2H | Pyridinium protons (H-3, H-5) |

| ~8.8-9.0 | d | 2H | Pyridinium protons (H-2, H-6) |

Note: This is an illustrative table with expected values based on analogous compounds.

Expected ¹³C NMR Data:

In the ¹³C NMR spectrum, the carbon atoms of the pyridinium ring are expected to be significantly deshielded and appear at higher chemical shifts compared to 4-vinylpyridine. chemicalbook.com The carbons of the vinyl group would also be observable, as would the benzylic carbon and the carbons of the phenyl ring.

Illustrative ¹³C NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~65 | Benzylic C H₂ |

| ~120 | Vinyl C H=CH₂ |

| ~125-130 | Phenyl carbons |

| ~135 | Vinyl CH=C H₂ |

| ~140-145 | Pyridinium carbons (C-3, C-5) |

| ~150-155 | Pyridinium carbons (C-2, C-6) |

| ~150 | Pyridinium carbon (C-4) |

Note: This is an illustrative table with expected values based on analogous compounds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the C-H bonds of the aromatic rings and the vinyl group, C=C and C=N stretching vibrations of the pyridinium ring, and the C=C stretching of the vinyl group. The quaternization of the pyridine nitrogen is known to cause a shift in the pyridine ring stretching vibrations to a higher wavenumber (e.g., from around 1598 cm⁻¹ in poly-4-vinylpyridine to 1637 cm⁻¹ in its quaternized form). tandfonline.com The presence of the benzyl group would be confirmed by the aromatic C-H stretching bands and the characteristic phenyl ring absorptions.

Illustrative FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic & Vinyl C-H stretch |

| ~1640 | Medium-Strong | Pyridinium ring C=C/C=N stretch |

| ~1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| ~990, 910 | Strong | Vinyl C-H out-of-plane bend |

| ~750, 700 | Strong | Phenyl C-H out-of-plane bend |

Note: This is an illustrative table with expected values based on analogous compounds. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyridinium ring and the benzyl group. The conjugation of the vinyl group with the pyridinium ring may result in a bathochromic (red) shift of the absorption maximum compared to non-conjugated systems. Studies on similar benzylpyridinium derivatives have shown that the electronic absorption spectra can be influenced by substituents on the benzyl or pyridinium rings. iaea.org For instance, derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit photoluminescent spectra in the range of 510-530 nm. iaea.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable. This method would be expected to generate the intact cation [C₁₄H₁₄N]⁺, which has a calculated molecular weight of approximately 196.11 g/mol . The mass spectrum would show a prominent peak corresponding to this cation. Fragmentation analysis of benzylpyridinium ions in an ion-trap mass spectrometer has shown that a common fragmentation pathway is the loss of the benzyl group to form a tropylium (B1234903) ion or the loss of pyridine. nih.govresearchgate.net

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are essential for determining the three-dimensional structure of crystalline solids.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of materials. It provides information on the atomic and molecular arrangement within a crystal lattice. The diffraction pattern is a unique fingerprint of a crystalline solid.

In the study of poly(4-vinylpyridine) derivatives, PXRD is instrumental in determining the degree of crystallinity. For instance, studies on N-methyl quaternized derivatives of poly(4-vinylpyridine) have utilized PXRD to assess their solid-state structure. researchgate.netnih.gov The results from these analyses indicated that the synthesized polymers were predominantly amorphous. nih.gov This amorphous nature is characterized by broad humps in the diffraction pattern rather than sharp, well-defined peaks that would signify a crystalline structure. The quaternization process, which introduces bulky side groups onto the polymer chain, can disrupt the regular packing of the polymer chains, leading to an amorphous morphology. researchgate.netnih.gov

Similarly, copolymers of 4-vinylpyridine and styrene, when quaternized with 1-bromooctane, have been characterized by X-ray diffraction to assess their structure, which is crucial for their application in electrochemical membranes. researchgate.net The diffraction patterns of poly(vinylpyridine) composites with metal oxides also reveal information about the crystalline structure of the embedded inorganic phases. nih.gov

| Polymer System | PXRD Findings | Reference |

| N-methyl quaternized poly(4-vinylpyridine) | Predominantly amorphous | researchgate.netnih.gov |

| Quaternized poly(4-vinylpyridine-co-styrene) | Used to characterize membrane structure | researchgate.net |

| Poly(vinylpyridine)-Metal Oxide Composites | Confirms crystalline structure of embedded metal oxides | nih.gov |

Microscopic and Morphological Characterization Methods

The morphology of a polymer at both the micro and nano-scale significantly influences its physical and chemical properties. Electron microscopy and atomic force microscopy are powerful tools for visualizing and quantifying these morphological features.

Electron Microscopy (SEM, TEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to investigate the surface and internal morphology of polymeric materials.

SEM analysis of poly(4-vinylpyridine) (P4VP) films has revealed surfaces composed of clusters of particles. nih.gov This technique provides a three-dimensional view of the surface topography, offering insights into the aggregation and packing of the polymer chains.

TEM is particularly useful for visualizing the nanostructure of block copolymers containing P4VP. For example, polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) block copolymers have been shown to self-assemble into various morphologies, such as spherical micelles, wormlike micelles, and vesicles, in selective solvents. ntu.edu.tw These structures, which are on the nanometer scale, can be directly observed with TEM, providing critical information about the self-assembly behavior of the polymer. ntu.edu.tw The morphology of these self-assembled structures is dependent on factors like the block lengths and the solvent used. ntu.edu.tw

| Microscopy Technique | Polymer System | Observed Morphology | Reference |

| SEM | Poly(4-vinylpyridine) films | Clusters of particles on the surface | nih.gov |

| TEM | Polystyrene-b-poly(4-vinylpyridine) | Self-assembled spherical micelles, wormlike micelles, and vesicles | ntu.edu.tw |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of a material at the nanoscale. It is a valuable tool for characterizing the surface of polymer films.

AFM has been employed to study the surface topography of thin films of polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) block copolymers. researchgate.net These studies reveal the arrangement of the different polymer blocks at the surface and can show the degree of order in the self-assembled nanostructures. researchgate.net The technique can quantify surface roughness parameters, such as the average roughness (Ra) and the root mean square roughness (Rq), which provide a numerical representation of the surface's texture. usda.gov

In composite materials, AFM can visualize the distribution of filler particles within the polymer matrix and assess how they affect the surface topography. usda.gov For instance, the addition of biocarbon particles to a polyvinyl alcohol (PVA) matrix was shown to create a granular surface structure with alternating high peaks and deep valleys, as observed by AFM. usda.gov The analysis of AFM images can also provide information on the phase separation and domain size in polymer blends and copolymers.

| AFM Application | Polymer System | Information Obtained | Reference |

| Surface Topography | Polystyrene-b-poly(4-vinylpyridine) thin films | Degree of order in self-assembled nanostructures | researchgate.net |

| Roughness Analysis | Polyvinyl alcohol (PVA)/biocarbon composites | Quantitative assessment of surface texture (Ra, Rq) | usda.gov |

| Phase Morphology | General polymer films | Visualization of phase separation and domain sizes | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Benzyl-4-ethenylpyridinium bromide. nih.gov Such computational methods provide insights into the distribution of electrons, orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

For pyridinium (B92312) salts, the positively charged nitrogen atom significantly influences the electronic properties of the entire molecule. This charge is not strictly localized on the nitrogen but is delocalized across the pyridinium ring, affecting its aromaticity and the reactivity of its substituents. In this compound, the benzyl (B1604629) group and the ethenyl (vinyl) group are both electronically connected to this charged core.

Molecular Electrostatic Potential (MEP) analysis is a key tool for predicting reactive sites. nih.govresearchgate.net For a cation like 1-Benzyl-4-ethenylpyridinium, MEP maps typically reveal a region of high positive potential around the pyridinium ring and the benzylic protons, indicating susceptibility to nucleophilic attack. Conversely, the π-systems of the benzyl and ethenyl groups, along with the bromide anion, represent regions of negative potential. rsc.orgnih.gov The vinyl group's double bond is a site of high electron density, making it prone to electrophilic addition, which is the basis for its polymerization.

Frontier Molecular Orbital (HOMO-LUMO) analysis helps in understanding charge transfer and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. In related substituted pyridinium compounds, DFT calculations have shown that the electron-withdrawing nature of the pyridinium core lowers the energy of both HOMO and LUMO orbitals. iaea.org The specific energies and localizations of these orbitals in this compound would dictate its electronic absorption characteristics and its behavior in charge-transfer interactions.

Table 1: Representative Electronic Properties from DFT Calculations for Substituted Pyridinium Cations Note: These are typical values for analogous structures and may vary for the specific compound.

| Calculated Property | Typical Finding for Pyridinium Systems | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Energy Gap | 4-6 eV | Indicates high kinetic stability but potential for electronic transitions under UV light. |

| MEP Minimum (Vmin) | Associated with the anion and π-clouds | Predicts sites for electrophilic attack. |

| MEP Maximum (Vmax) | Associated with acidic protons on the ring and benzyl group | Predicts sites for nucleophilic interaction. acs.org |

| Mulliken Charge on Pyridinium N | Slightly negative (due to bonding electrons), while the ring as a whole is positive | Highlights charge delocalization across the aromatic system. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or in the bulk material. uiowa.edu These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the cationic monomer interacts with solvent molecules, counter-ions (bromide), and other monomers. dovepress.com

In an aqueous solution, MD simulations would show the formation of distinct solvation shells around the cation. Water molecules would orient their oxygen atoms towards the positively charged pyridinium ring and benzylic C-H groups, while also forming hydrogen bonds with the bromide anion. arxiv.org The hydrophobic benzyl and ethenyl groups would influence the local water structure, potentially promoting aggregation through hydrophobic interactions, especially at higher concentrations. nih.gov

Simulations of the bulk, pre-polymerized material would focus on the interactions governing the condensed-phase structure. Key interactions would include:

Ionic Interactions: The primary force would be the electrostatic attraction between the pyridinium cation and the bromide anion. rsc.org

Hydrogen Bonding: Weak C-H···Br hydrogen bonds between the acidic protons of the pyridinium and benzyl groups and the bromide anion would be prevalent. nih.gov

π-π Stacking: Interactions between the aromatic benzyl and pyridinium rings of adjacent cations could lead to ordered packing arrangements.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule, further stabilizing the structure. researchgate.net

MD simulations can be used to study the self-assembly of such monomers into larger aggregates or micelles, a process driven by a balance of these competing interactions. nih.gov The interplay between the hydrophilic, charged pyridinium head and the more hydrophobic benzyl and ethenyl components is crucial in determining the morphology of these assemblies.

Table 2: Intermolecular Interactions of Pyridinium Salts Investigated by MD Simulations

| Interaction Type | Description | System Studied |

|---|---|---|

| Cation-Anion | Electrostatic attraction and hydrogen bonding between pyridinium and anions (e.g., I⁻, NO₃⁻). nih.gov | Crystalline Pyridinium Salts nih.gov |

| Cation-Solvent | Solvation shell formation and hydrogen bonding with solvent molecules. | Pyridinium Ionic Liquids in Water |

| Hydrophobic Aggregation | Self-assembly driven by the association of nonpolar groups (e.g., alkyl/benzyl chains). nih.gov | Surfactant-like Pyridinium Salts nih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic Pyridinium Derivatives |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the reaction mechanisms of polymerization, including the radical or ionic polymerization of the ethenyl group in this compound. scholarsportal.info DFT calculations are commonly used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net

For the polymerization of vinyl monomers like this compound, computational studies can investigate several key aspects:

Initiation: Modeling the reaction between an initiator (e.g., a radical species) and the vinyl group to form the first propagating species.

Termination: Investigating the mechanisms by which two growing chains combine or disproportionate to terminate the polymerization process.

The transition state is the highest energy point along the reaction coordinate, and its structure is key to understanding reactivity. For the propagation step, the transition state would involve the partial formation of a new carbon-carbon bond between the growing chain end and the vinyl group of an incoming monomer. The calculated activation energy (the energy difference between the reactants and the transition state) is a direct measure of the kinetic feasibility of the reaction. nih.gov Computational studies on related vinylpyridine systems have successfully modeled these transition states and calculated their corresponding energy barriers, providing results that align with experimental observations of polymer stereochemistry and reaction kinetics. rsc.orgufl.edu

Table 3: Computationally Investigated Parameters in Vinylpyridine Polymerization

| Parameter | Methodology | Typical Finding/Insight |

|---|---|---|

| Propagation Activation Energy | DFT Transition State Search | Energy barriers determine reaction rate and feasibility. rsc.org |

| Stereoselectivity (Isotactic vs. Syndiotactic) | Comparison of Transition State Energies | Small energy differences (a few kcal/mol) between diastereomeric transition states dictate the polymer's tacticity. rsc.orgresearchgate.net |

| Role of Counter-ion/Solvent | Inclusion of environmental effects in calculations | The counter-ion (Br⁻) can influence the stability of charged intermediates and transition states. ufl.edu |

| Reaction Pathway | Potential Energy Surface Mapping | Confirms the stepwise nature of the polymerization (initiation, propagation, termination). |

Analysis of Non-Covalent Interactions within Crystalline Systems

The analysis of the crystal structure of this compound, likely determined by single-crystal X-ray diffraction, would reveal a complex network of non-covalent interactions that dictate the molecular packing in the solid state. researchgate.netamanote.com These interactions are crucial for the stability of the crystal lattice and can influence the material's physical properties. While a specific structure for this exact compound is not publicly available, analysis of closely related N-benzylpyridinium halides provides a clear picture of the expected interactions. rsc.orgnih.govresearchgate.net

The dominant interactions within such crystalline systems include:

Hydrogen Bonding: While lacking classic O-H or N-H donors, these crystals are rich in weaker C-H···X hydrogen bonds. The bromide anion (Br⁻) is a good hydrogen bond acceptor. Short contacts are expected between the bromide ion and the slightly acidic C-H groups of the pyridinium ring, the methylene (B1212753) bridge of the benzyl group, and even the vinyl group C-H bonds. nih.govresearchgate.net These interactions often link the ions into chains, sheets, or more complex three-dimensional networks. researchgate.net

C-H···π Interactions: These are a form of hydrogen bond where a C-H group acts as the donor and a π-system (the benzyl or pyridinium ring) acts as the acceptor. researchgate.netrsc.orgresearchgate.net These interactions are ubiquitous in aromatic salts and play a significant role in organizing the molecules in the crystal, often orienting a C-H bond from one cation towards the face of an aromatic ring of a neighbor.

Halogen Bonding: Although less common for bromide compared to iodide, the possibility of Br···π or other weak halogen-bonding interactions cannot be entirely excluded, depending on the specific packing arrangement. nih.govbeilstein-journals.org

π-π Stacking: The parallel or offset stacking of the aromatic pyridinium and benzyl rings is a common feature in these crystals. The geometry of this stacking (e.g., face-to-face vs. offset) is governed by the need to minimize electrostatic repulsion between the π-systems while maximizing attractive dispersion forces. acs.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. nih.govresearchgate.net

Table 4: Common Non-Covalent Interactions in Benzylpyridinium Bromide Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| C-H···Br Hydrogen Bond | C-H (Pyridinium, Benzyl) | Br⁻ Anion | H···Br distance: ~2.8 - 3.0 Å nih.govresearchgate.net |

| C-H···π Interaction | C-H (Alkyl, Aryl) | π-cloud (Benzyl or Pyridinium ring) | H···π-centroid distance: ~2.6 - 2.9 Å researchgate.netrsc.org |

| π-π Stacking | Aromatic Ring (Benzyl/Pyridinium) | Aromatic Ring (Benzyl/Pyridinium) | Interplanar distance: ~3.4 - 3.8 Å acs.org |

Reactivity and Mechanistic Studies Excluding Polymerization

Nucleophilic Substitution Reactions Involving the Pyridinium (B92312) Core

The pyridinium ring in 1-benzyl-4-ethenylpyridinium bromide is an electron-deficient aromatic system, making it susceptible to attack by nucleophiles. N-alkylpyridinium cations, such as the one in the title compound, can serve as electrophiles in synthetic organic chemistry. wikipedia.org The positive charge on the nitrogen atom withdraws electron density from the ring, activating the α- and γ-positions (carbons 2, 6, and 4) towards nucleophilic addition.

While the γ-position is substituted with the ethenyl group, the α-positions remain potential sites for nucleophilic attack. This can lead to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of nucleophilic addition to substituted pyridinium electrophiles is a subject of detailed study. wikipedia.org In the case of this compound, strong nucleophiles could potentially add to the 2- or 6-position of the pyridinium ring. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in the context of creating anion exchange membranes, pyridinium compounds are known to be attacked by hydroxide (B78521) ions at the ortho position, which can lead to the formation of 2-pyridone structures. rsc.org

Electrophilic Reactivity of Ethenyl and Benzyl (B1604629) Substituents

The ethenyl and benzyl groups of this compound also exhibit characteristic electrophilic reactivity. The benzyl group, specifically the benzylic carbon attached to the pyridinium nitrogen, is a primary site for nucleophilic substitution reactions. This reactivity is a consequence of the pyridinium moiety being an excellent leaving group. Reactions at the benzylic position can proceed through either an S_N1 or S_N2 mechanism, depending on the nucleophile and reaction conditions. khanacademy.org For weak nucleophiles, an S_N1 pathway is more likely due to the stability of the resulting benzyl carbocation, which is stabilized by the adjacent phenyl ring. stackexchange.com

The ethenyl group, being an electron-rich double bond, is susceptible to electrophilic addition reactions. However, the electron-withdrawing nature of the pyridinium ring to which it is attached can influence its reactivity.

Pathways of Degradation and Stability Under Various Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile. Pyridinium salts, in general, are known for their high chemical stability. chemscene.com However, they can undergo degradation under specific conditions. One of the primary degradation pathways for N-alkylpyridinium salts, particularly in alkaline environments, is through nucleophilic attack by hydroxide ions. rsc.org As mentioned earlier, this can lead to the formation of pyridone derivatives. The stability of pyridinium-based anion exchange membranes has been shown to be influenced by the substituents on the pyridinium ring, with certain substitutions providing enhanced stability even in strong alkaline solutions. rsc.org

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and stability of this compound. While specific studies on this exact molecule are not prevalent, data from related systems offer valuable information. The quaternization of 4-vinylpyridine (B31050) with benzyl bromide to form the title compound is a key transformation. Kinetic studies on the quaternization of poly(4-vinyl pyridine) with various alkyl bromides, including benzyl bromide, in sulfolane (B150427) have been conducted. rsc.org These studies reveal that the reaction follows second-order kinetics and is influenced by steric and electrostatic effects. rsc.org

The activation energy for the quaternization of poly(4-vinyl pyridine) with benzyl bromide has been determined to be 52.6 ± 4.9 kJ mol⁻¹. rsc.org This value is lower than that for the reactions with n-alkyl bromides, indicating a faster reaction rate for benzyl bromide. rsc.org

| Alkyl Bromide | Activation Energy (E₀) / kJ mol⁻¹ |

| Ethyl bromide | 68.8 ± 3.3 |

| n-Propyl bromide | 66.2 ± 4.3 |

| n-Butyl bromide | 65.8 ± 4.0 |

| n-Hexyl bromide | 66.0 ± 3.5 |

| Benzyl bromide | 52.6 ± 4.9 |

This interactive table is based on data for the quaternization of poly(4-vinyl pyridine). rsc.org

Thermodynamic studies of pyridinium-based ionic liquids have also been performed, providing data on properties such as heat capacity and activation energies for diffusion. nih.govacs.org For a series of n-alkyl-3-methylpyridinium bromide compounds, the micellization process in aqueous solution was found to be spontaneous. rsc.org The enthalpy and entropy of these processes are dependent on the alkyl chain length and temperature. rsc.org Such studies on related pyridinium salts suggest that transformations involving this compound would also be governed by a balance of enthalpic and entropic factors.

Applications in Advanced Materials Science

Role as Monomers for Functional Polymer Synthesis

The monomer 1-Benzyl-4-ethenylpyridinium bromide is a valuable precursor for creating functional polymers. The synthesis typically involves the polymerization of 4-vinylpyridine (B31050) (4VP) followed by a quaternization reaction with benzyl (B1604629) bromide. This post-polymerization modification allows for the creation of polymers with controlled properties.

The quaternization of poly(4-vinylpyridine) (P4VP) with benzyl bromide is a well-established reaction. Kinetic studies have been performed in solvents like sulpholane to understand the reaction mechanism. These studies analyze the reaction according to a neighboring-group model, where the rate of reaction of a pyridyl group is influenced by whether its neighbors have already reacted. For the reaction with benzyl bromide, the activation energy has been determined to be significantly lower than for reactions with various n-alkyl bromides, indicating a faster reaction rate. rsc.org

| Alkyl Bromide | Activation Energy (E₀, kJ mol⁻¹) |

|---|---|

| Ethyl Bromide | 68.8 ± 3.3 |

| n-Propyl Bromide | 66.2 ± 4.3 |

| n-Butyl Bromide | 65.8 ± 4.0 |

| n-Hexyl Bromide | 66.0 ± 3.5 |

| Benzyl Bromide | 52.6 ± 4.9 |

Poly(N-benzyl-4-vinylpyridinium bromide) is a strong cationic polyelectrolyte. These polymers derive their properties from the permanent positive charges on the pyridinium (B92312) nitrogen atoms along the polymer chain, balanced by bromide counter-ions. The synthesis route via P4VP allows for the production of polyelectrolytes with varying charge densities by controlling the degree of quaternization. nih.gov

These polyelectrolytes are sensitive to their environment; for instance, they are soluble in acidic water, where they exhibit characteristic polyelectrolyte behavior. researchgate.net The presence of the charged groups makes them suitable for applications where electrostatic interactions are important, such as in the fabrication of antibacterial surfaces and as components in pH-sensitive systems. ed.ac.uk The charge reversal of similar cationic poly-4-vinylpyridine derivatives in the presence of certain salts like KBr has been noted, highlighting the complex solution behavior of these polyelectrolytes. rsc.org The versatility of P4VP as a precursor allows it to be incorporated into block copolymers, which can then be quaternized to create self-assembling polyelectrolyte materials for applications in optics, electronics, and catalysis. acs.org

Pyridinium salts are recognized for their potential in nonlinear optical (NLO) materials due to their inherent charge-transfer characteristics. tandfonline.com Organic materials with large second-order NLO responses are crucial for applications in optoelectronics and photonics. tandfonline.com Polymers incorporating pyridinium salt moieties are investigated for these properties, as the polymeric structure can offer advantages like film-forming capabilities and improved thermal stability. acs.org

While specific third-order NLO data for poly(N-benzyl-4-vinylpyridinium bromide) is not extensively documented, the general class of poly(pyridinium salt)s has been touted for potential NLO applications. acs.org The structure of these polymers, with charged pyridinium units in the main chain or as pendant groups, can lead to significant hyperpolarizabilities. Research on related systems, such as poly(N-MNA Acrylamide) where the NLO chromophore 2-methyl-4-nitroaniline (B30703) is attached to a polymer backbone, has shown second harmonic coefficients (d₃₃) of approximately 3 pm/V in corona-poled thin films. spie.org The NLO properties of such materials are highly dependent on the arrangement of the chromophores and the ability to achieve a non-centrosymmetric alignment, often through electric field poling. spie.org The benzylpyridinium group in PBVP acts as a chromophore, and its incorporation into a polymer backbone provides a framework for creating materials with potential second or third-order NLO effects.

Integration into Novel Ionic Liquid Systems

Polymeric ionic liquids (PILs) are a class of materials that combine the properties of ionic liquids with the processability and mechanical stability of polymers. rsc.org Poly(N-benzyl-4-vinylpyridinium bromide) can be classified as a PIL, where the repeating unit contains a pyridinium cation and a bromide anion.

The design of pyridinium-based ionic liquids (ILs) allows for extensive tuning of their physicochemical properties. tandfonline.com Key design elements include the structure of the cation and the choice of the anion.

Cation Modification : The properties of pyridinium ILs are influenced by the substituents on the pyridinium ring and the nitrogen atom. For instance, the length of the alkyl chain attached to the nitrogen affects properties like viscosity and melting point. tandfonline.com The introduction of functional groups or aromatic moieties, such as the benzyl group in PBVP, can introduce specific interactions and functionalities.

Anion Choice : The anion plays a critical role in determining the IL's thermal stability, viscosity, and hydrophobicity. acs.org Halide anions, like the bromide in PBVP, are common but often lead to higher melting points and viscosity compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). url.edu

The overarching design principle is that by systematically modifying the cation and anion, one can create "task-specific" ionic liquids tailored for applications ranging from solvents in green chemistry to electrolytes in electrochemical devices. tandfonline.comrsc.org

A variety of analytical techniques are employed to characterize the properties of pyridinium-based ionic liquids and their polymeric counterparts.

Thermal Analysis : Differential Scanning Calorimetry (DSC) is a primary tool for studying phase transitions, allowing for the determination of melting points and glass transition temperatures (Tg). tandfonline.comrsc.org Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the ILs. rsc.org

Spectroscopy and Diffraction : Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure. acs.org X-ray Powder Diffraction (XRD) can be used to investigate the crystalline or amorphous nature of the material and identify specific phases. tandfonline.com

Physical Property Measurement : The physicochemical properties of ILs are crucial for their application. Standard methods are used to measure density, viscosity, refractive index, and electrical conductivity as a function of temperature. acs.orgacs.org These properties are often modeled to predict the behavior of mixtures or the effect of impurities. acs.orgurl.edu

| Property | Methodology | Information Obtained |

|---|---|---|

| Phase Transitions | Differential Scanning Calorimetry (DSC) | Melting Point, Glass Transition (Tg) |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition Temperature |

| Structural Confirmation | NMR, FTIR Spectroscopy | Chemical Structure Verification |

| Crystallinity | X-Ray Powder Diffraction (XRD) | Crystalline/Amorphous Nature, Phase Identification |

| Physical Properties | Densitometry, Viscometry, Refractometry | Density, Viscosity, Refractive Index |

Surface Modification and Functionalization of Substrates

Poly(N-benzyl-4-vinylpyridinium bromide) has been successfully used to functionalize the surfaces of other polymers, imparting new properties. A notable application is the creation of antiviral surfaces on polypropylene (B1209903) (PP), a polymer with significant industrial use but low surface energy, which makes it difficult to modify. researchgate.netacs.org

The process involves a surface-grafted polymerization of 4-vinylpyridine onto the PP substrate, which is then quaternized with benzyl bromide to form a layer of PBVP. acs.org This is achieved by first applying a sensitizer (B1316253) (benzophenone) and the 4-vinylpyridine monomer to the PP surface. UV irradiation activates the sensitizer, which generates radicals on the PP surface, initiating the graft polymerization of the monomer. The subsequent reaction with benzyl bromide converts the grafted poly(vinylpyridine) chains into poly(N-benzyl-4-vinylpyridinium bromide). acs.org

The thickness of the PBVP coating and the amount of quaternary ammonium (B1175870) compounds on the surface can be controlled by adjusting the UV irradiation time. acs.org Characterization using FT-IR spectroscopy confirms the successful synthesis, with a characteristic shift of the 4-vinylpyridine peak from 1600 cm⁻¹ to 1635 cm⁻¹ upon benzylation, indicating the formation of the pyridinium cation. acs.org These surface-grafted polymers form a three-dimensional structure that provides durable functionality, such as antiviral activity that is resistant to abrasion. researchgate.netacs.org This method opens the possibility of applying such functional coatings to other low-surface-energy polymers like polyethylene (B3416737) and polybutene. researchgate.net

Precursors for Self-Assembled Systems and Thin Films (e.g., Langmuir-Blodgett Films)

This compound possesses inherent amphiphilic characteristics that make it a compelling candidate as a molecular building block for the fabrication of highly ordered self-assembled systems and ultrathin films. This amphiphilicity arises from the distinct hydrophilic and hydrophobic domains within its molecular structure. The pyridinium headgroup, with its positive charge, imparts hydrophilicity, while the benzyl and ethenyl (vinyl) groups constitute a hydrophobic tail. This dual nature drives the molecule to self-assemble at interfaces, particularly the air-water interface, to minimize the free energy of the system.

The primary technique for exploiting this property to create highly organized thin films is the Langmuir-Blodgett (LB) method. wikipedia.orgsbfisica.org.br The LB technique allows for the precise deposition of monomolecular layers onto a solid substrate, offering an exceptional degree of control over the thickness and molecular architecture of the resulting film. nih.govbiolinscientific.com

The process begins with the formation of a Langmuir film, which is a monolayer of the amphiphilic molecules at the air-water interface. biolinscientific.com When a solution of this compound in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase, the solvent evaporates, leaving the amphiphilic molecules at the interface. These molecules orient themselves with their hydrophilic pyridinium heads immersed in the water and their hydrophobic tails directed towards the air. wikipedia.org

By mechanically compressing this floating monolayer with a barrier, the molecules are forced into a more ordered arrangement. The relationship between the surface pressure (Π) and the area per molecule (A) can be monitored, resulting in a Π-A isotherm. This isotherm provides critical information about the phase behavior of the monolayer, including transitions from a gas-like phase, through liquid-expanded and liquid-condensed phases, to a solid-like collapsed state.

Once a stable and well-organized monolayer is achieved at a desired surface pressure, it can be transferred onto a solid substrate by the Langmuir-Blodgett deposition process. This is typically accomplished by vertically dipping the substrate through the monolayer. wikipedia.org With each pass through the interface, a single monolayer is deposited onto the substrate, allowing for the layer-by-layer construction of multilayered films with precisely controlled thickness and structure. The vinyl group in this compound offers a reactive site for potential in-situ polymerization within the Langmuir-Blodgett film, which could be initiated by UV irradiation or other methods to enhance the stability and functionality of the fabricated thin film.

The characteristics of the resulting Langmuir-Blodgett films are influenced by several parameters, including the subphase composition (pH, ionic strength), temperature, surface pressure during deposition, and the nature of the substrate. Research on similar pyridinium-based surfactants has shown that the alkyl chain length and the nature of the headgroup significantly affect the packing and stability of the Langmuir films. nih.govrsc.org For instance, studies on long-chain pyridinium bromides indicate that they exhibit high surface activity, which is a prerequisite for forming stable Langmuir films. rsc.orgrsc.org

The potential applications for such highly ordered thin films derived from this compound are in the realm of advanced materials science, including the development of sensors, nonlinear optical materials, and functional coatings. The ability to create well-defined molecular architectures is a key advantage of the Langmuir-Blodgett technique. rsc.org

Below is a table summarizing the expected parameters for Langmuir film formation and Langmuir-Blodgett deposition of this compound, based on findings for analogous pyridinium surfactants and amphiphilic molecules.

| Parameter | Description | Expected Value/Range |

| Molecular Area (A₀) | The area occupied by a single molecule in a closely packed monolayer, extrapolated to zero surface pressure. | 0.40 - 0.60 nm²/molecule |

| Collapse Pressure (Π_c) | The surface pressure at which the monolayer collapses, indicating the upper limit of its stability. | 35 - 50 mN/m |

| Deposition Pressure | The constant surface pressure at which the Langmuir film is transferred to the solid substrate. | 15 - 30 mN/m |

| Transfer Ratio | A measure of the efficiency of monolayer transfer to the substrate; a value close to 1 indicates good deposition. | ~1 |

| Deposition Speed | The speed at which the substrate is passed through the monolayer. | 2 - 10 mm/min |

| Subphase Conditions | The properties of the aqueous solution on which the Langmuir film is formed. | Deionized water, controlled pH and temperature |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of 1-benzyl-4-ethenylpyridinium bromide typically involves the quaternization of 4-vinylpyridine (B31050) with benzyl (B1604629) bromide. researchgate.nettue.nl While effective, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. One study found that using methyl ethyl ketone as a solvent, in contrast to acetonitrile, could reduce the synthesis time by half while maintaining high yield and selectivity (≥ 95%). researchgate.net

Future investigations will likely explore:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or water-based systems to minimize environmental impact.

Catalyst Optimization: Investigating novel catalysts to lower the activation energy of the quaternization reaction, potentially reducing reaction times and temperatures. researchgate.net

Microwave-Assisted Synthesis: This technique has the potential to dramatically shorten reaction times and improve yields, as demonstrated in the synthesis of other ammonium (B1175870) salts. ctj-isuct.ru

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher consistency, yield, and scalability compared to batch processes.

These advancements aim to make the production of this compound more amenable to large-scale industrial application.

Exploration of Advanced Polymerization Control

To fully unlock the potential of poly(this compound), precise control over its polymer architecture is essential. While conventional free radical polymerization is common, it offers limited control over molecular weight, dispersity, and topology. Future research will heavily emphasize advanced polymerization techniques.

Key areas for exploration include:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Its application to vinylpyridinium monomers is a promising avenue for creating tailored homopolymers and block copolymers.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that can be used to graft polymers from surfaces or create complex architectures. The application of ATRP to ionic liquid monomers is an active area of research.

Post-Polymerization Modification: An alternative strategy involves the polymerization of 4-vinylpyridine to form a well-defined polymer, followed by a quantitative quaternization reaction with benzyl bromide. rsc.org This "grafting-to" approach can be advantageous for creating functional surfaces on various substrates. rsc.orgrsc.org

The ability to synthesize polymers with predictable characteristics is a critical step toward their use in high-performance applications. researchgate.net

Integration into Hybrid Material Systems

The true potential of poly(this compound) may lie in its integration into multi-component, hybrid materials. Its cationic nature and functional properties make it an excellent candidate for combination with inorganic or other polymeric materials to create composites with synergistic or entirely new functionalities.

Emerging trends in this area focus on:

Polymer-Nanoparticle Composites: Functionalizing inorganic nanoparticles, such as silica (B1680970) or iron oxide, with poly(this compound) can enhance the performance of the resulting material. rsc.org The high surface area of nanoparticles allows for a greater density of the active pyridinium (B92312) groups, which could be beneficial for applications like antimicrobial coatings. rsc.org

Functional Coatings and Surfaces: The polymer can be coated onto various substrates, including glass and other polymers, to impart specific properties like antimicrobial activity. rsc.orgresearchgate.net Research into creating durable, long-lasting coatings for medical devices and other surfaces is a significant area of interest. rsc.org

Copolymers: Creating block or random copolymers of this compound with other monomers (e.g., styrene) allows for the fine-tuning of material properties such as solubility, mechanical strength, and hydrophobicity. tue.nl

The development of these hybrid systems will expand the utility of the polymer far beyond its standalone capabilities.

Deeper Mechanistic Understanding Through Advanced Computational Methods

A fundamental understanding of how this compound and its polymer behave at the molecular level is crucial for rational design and optimization. Advanced computational methods are becoming indispensable tools for gaining these insights.

Future research will likely employ:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and interaction mechanisms of the monomer and polymer. researchgate.net This can help in predicting reaction outcomes and understanding properties like antimicrobial activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains in solution or at interfaces, providing insights into their conformation, aggregation, and interaction with other molecules or surfaces. This is particularly relevant for understanding how the polymer interacts with bacterial cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating molecular structure with experimental activity (e.g., antimicrobial efficacy), QSAR models can guide the design of new, more potent pyridinium-based polymers.

These computational approaches, combined with experimental validation, will accelerate the discovery and refinement of materials based on this compound.

Expansion into New Areas of Materials Innovation

While much of the current focus is on antimicrobial applications, the unique properties of this compound open doors to a wide range of innovative materials. Its ionic nature, aromatic structure, and polymerizability are key attributes for future exploration.

Potential new application areas include:

Biomedical Materials: Beyond general antimicrobial coatings, there is potential in developing materials for specific biomedical uses. Research has noted that 1-benzyl-4-vinylpyridinium bromide exhibits moderate cytotoxic activity against certain cancer cell lines, suggesting a potential, albeit early, avenue for investigation in oncology. ctj-isuct.ruresearchgate.netresearchgate.net

Electroactive Materials: The pyridinium moiety is redox-active. This property is exploited in viologen-based systems (which contain bipyridinium units) for applications like electrochromic displays and "smart" windows. reading.ac.uk Polymers of this compound could be explored for similar applications or as components in batteries and sensors. researchgate.net

Corrosion Inhibitors: N-alkyl pyridinium salts have been identified as potential corrosion inhibitors, an application space that could be explored for its polymeric derivatives. researchgate.net

Phase Transfer Catalysts: The quaternary ammonium structure is a classic feature of phase transfer catalysts, suggesting a role for the monomer or polymer in enhancing reaction rates in multiphase chemical systems. researchgate.net

By varying the substituents on the pyridinium ring or the benzyl group, a diverse library of monomers can be created, each with potentially unique properties, further broadening the horizon for materials innovation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-ethenylpyridinium bromide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves quaternization of 4-ethenylpyridine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Reaction optimization includes:

- Stoichiometry : A molar ratio of 1:1.2 (pyridine derivative to benzyl bromide) to account for volatility and side reactions.

- Temperature : 60–80°C for 12–24 hours, monitored by TLC or HPLC.

- Workup : Precipitation in diethyl ether followed by recrystallization from ethanol/water mixtures.

- Yield Improvement : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of benzyl bromide .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- First Aid :